Methyl 6-(bromomethyl)picolinate hydrobromide
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Overview
Description
Methyl 6-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the methyl group is substituted at the 6th position with a bromomethyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)picolinate hydrobromide typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)picolinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl picolinate or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted picolinates, carboxylic acids, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)picolinate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromopicolinate: Similar in structure but lacks the bromomethyl group.
Methyl 6-(hydroxymethyl)picolinate: Contains a hydroxymethyl group instead of a bromomethyl group.
Methyl 6-(chloromethyl)picolinate: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 6-(bromomethyl)picolinate hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various chemical transformations .
Properties
Molecular Formula |
C8H9Br2NO2 |
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Molecular Weight |
310.97 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H |
InChI Key |
QTMVUIPBCIIEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CBr.Br |
Origin of Product |
United States |
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